molecular formula C14H13ClO2 B6316794 [2-(Benzyloxy)-3-chlorophenyl]methanol CAS No. 1565469-52-4

[2-(Benzyloxy)-3-chlorophenyl]methanol

Cat. No.: B6316794
CAS No.: 1565469-52-4
M. Wt: 248.70 g/mol
InChI Key: KFALJHBVMGQDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Benzyloxy)-3-chlorophenyl]methanol is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 g/mol . It is characterized by the presence of a benzyloxy group and a chlorophenyl group attached to a methanol moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-3-chlorophenyl]methanol typically involves the reaction of 2-chloro-3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to industrial-scale purification techniques such as distillation and crystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)-3-chlorophenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Benzyloxy)-3-chlorophenyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-3-chlorophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzyloxy)-3-chlorophenyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.

    [2-(Benzyloxy)-3-chlorophenyl]acetone: Contains an acetone group instead of methanol.

    [2-(Benzyloxy)-3-chlorophenyl]amine: Contains an amine group instead of methanol.

Uniqueness

[2-(Benzyloxy)-3-chlorophenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and chlorophenyl groups provide versatility in chemical synthesis and potential for diverse applications in research and industry .

Properties

IUPAC Name

(3-chloro-2-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFALJHBVMGQDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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